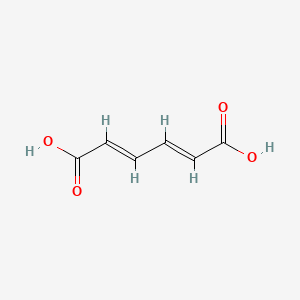

2,4-Hexadienedioic acid, (2Z,4Z)-

Description

Structure

3D Structure

Properties

IUPAC Name |

hexa-2,4-dienedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049674 | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cis,trans-muconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-70-4 | |

| Record name | Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Trans,trans Muconic Acid Production

Biotechnological Synthesis and Microbial Systems Engineering

The biotechnological production of trans,trans-muconic acid, a valuable platform chemical, has garnered significant interest as a sustainable alternative to petrochemical-based synthesis. researchgate.nettandfonline.com This approach primarily involves the microbial conversion of renewable feedstocks. The isomer typically produced through microbial synthesis is cis,cis-muconic acid, which can then be isomerized to the trans,trans form. researchgate.netgoogle.com The core of this strategy lies in the engineering of microbial hosts to efficiently channel carbon from various sources into the muconic acid biosynthesis pathway. nih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering is central to developing high-performance microbial cell factories for muconic acid production. These strategies focus on optimizing genetic and metabolic pathways to maximize the yield, titer, and productivity of the desired chemical. nih.govmdpi.com Key approaches include the reconstruction of biosynthetic pathways in suitable microbial hosts, expanding the range of usable carbon sources, implementing sophisticated genetic control systems, and enhancing the activity of crucial enzymes. nih.govresearchgate.netacs.orgresearchgate.netnih.gov

The de novo biosynthesis of muconic acid from simple sugars has been successfully established in several model microorganisms by introducing heterologous pathways that divert intermediates from the native shikimate pathway. nih.govacs.org

Escherichia coli : As a workhorse for metabolic engineering, E. coli was the first organism in which a synthetic pathway for muconic acid was constructed. nih.govnih.gov The common strategy involves diverting the shikimate pathway intermediate 3-dehydroshikimate (DHS). researchgate.netnih.gov This is achieved by introducing three key heterologous enzymes: DHS dehydratase (encoded by aroZ), protocatechuate (PCA) decarboxylase (encoded by aroY), and catechol 1,2-dioxygenase (encoded by catA). tandfonline.comnih.govmdpi.com Alternative pathways have also been explored, such as those proceeding through anthranilate or 4-hydroxybenzoic acid (PHB). nih.govnih.govasm.org For instance, one novel pathway converts anthranilate to catechol and then to muconic acid using anthranilate 1,2-dioxygenase and catechol 1,2-dioxygenase. nih.gov Another approach utilizes a pathway from chorismate to muconic acid via PHB, requiring the expression of genes like pobA, aroY, and catA. nih.govasm.org To enhance production, native genes in the shikimate pathway (aroG, aroB, aroE, aroL) are often overexpressed, while competing pathways are blocked. nih.govnih.gov One engineered E. coli strain, with boosted DHS supply and expression of the downstream pathway genes, achieved a titer of 59 g/L of cis,cis-muconic acid from glucose in 88 hours of fermentation. acs.orgnih.gov

Saccharomyces cerevisiae : This robust industrial yeast is an attractive host due to its tolerance to acidic conditions and inhibitors. mdpi.com A heterologous pathway from DHS to cis,cis-muconic acid has been constructed in S. cerevisiae. asm.orgnih.gov This typically involves expressing a DHS dehydratase, a PCA decarboxylase, and a catechol 1,2-dioxygenase from various microbial sources. acs.orgnih.govasm.orgresearchgate.net For example, functional pathways have been assembled using DHS dehydratase from Podospora anserina, PCA decarboxylase from Klebsiella pneumoniae, and catechol 1,2-dioxygenase from Candida albicans. mdpi.comacs.orgresearchgate.net Optimization strategies include increasing the flux through the aromatic amino acid pathway by overexpressing feedback-resistant enzymes and blocking the conversion of DHS to shikimate. asm.orgiastate.edu Despite these efforts, titers in S. cerevisiae have generally been lower than in E. coli, with reported productions around 1.56 mg/L to over 2 g/L in some engineered strains. asm.orgacs.org

Pseudomonas putida : This soil bacterium is noted for its metabolic versatility and high tolerance to toxic aromatic compounds, making it a strong candidate for converting lignin-derived feedstocks. aiche.orgacs.org Metabolic engineering in P. putida often involves deleting genes in the β-ketoadipate pathway, such as catB (encoding muconate cycloisomerase), to prevent muconic acid degradation. acs.org For production from sugars like glucose, pathways are engineered to channel metabolites into the shikimate pathway and then to muconic acid. nih.gov Co-utilization of glucose and xylose has been successfully engineered in P. putida for muconic acid production. nrel.govrsc.orgrsc.org By deleting genes that repress glucose metabolism (hexR) and others identified through laboratory evolution (gntZ, gacS), researchers significantly improved muconate titers, achieving 22.0 g/L from glucose. nih.gov When converting lignin-derived aromatics like p-coumarate, co-expression of proteins that enhance PCA decarboxylase activity has led to titers exceeding 15 g/L. nih.govnih.gov

Corynebacterium glutamicum : This Gram-positive bacterium is widely used for industrial amino acid production and has been engineered for high-level muconic acid synthesis. researchgate.netnih.gov A key strategy involves deleting the catB gene to block muconic acid catabolism and overexpressing the catA gene to enhance the conversion of catechol to muconic acid. nih.gov This allows for a 100% molar yield from aromatic precursors like catechol. nih.gov For de novo synthesis from glucose, the shikimate pathway is reconstructed and optimized. researchgate.netnih.gov Computational design and systematic metabolic engineering have led to strains capable of producing 88.2 g/L of muconic acid from glucose in a 5 L bioreactor, which is the highest titer reported from glucose to date. nih.gov The strain was also adapted to produce 19.9 g/L of muconic acid from corn straw hydrolysate. nih.gov

Klebsiella pneumoniae : This bacterium possesses native pathways for aromatic compound degradation that can be harnessed for muconic acid production. nih.govresearchgate.net Engineering strategies involve blocking the aromatic amino acid synthesis pathway to accumulate catechol, a precursor to muconic acid. nih.gov Subsequently, the native catechol 1,2-dioxygenase gene (catA) is overexpressed, and the muconate cycloisomerase gene (catB) is deleted to prevent product degradation. These modifications, combined with pH optimization, have enabled a production of 2.1 g/L of cis,cis-muconic acid in flask cultivation. nih.gov

A critical aspect of making biotechnological muconic acid production economically viable is the ability to utilize a wide range of inexpensive and abundant feedstocks. tandfonline.comnih.gov

Glucose and Xylose: Glucose, a primary component of starch and cellulose, is a common substrate for microbial fermentation. nih.govnih.gov Xylose, a major sugar in hemicellulose, is also an important feedstock for lignocellulosic biorefineries. nih.govmdpi.com Many model organisms have been engineered for the efficient co-utilization of both glucose and xylose. nrel.govrsc.org In E. coli, parallel metabolic pathways have been designed where xylose is directed to the TCA cycle for growth, while glucose is funneled into the shikimate pathway for muconic acid production, yielding 4.09 g/L in minimal media. nih.gov In Pseudomonas putida, engineering efforts have led to strains that can efficiently co-utilize glucose and xylose, achieving titers of 47.2 g/L from a mixture of these sugars supplemented with corn steep liquor. nrel.govrsc.orgrsc.org Similarly, Saccharomyces cerevisiae has been engineered to produce muconic acid from both glucose and xylose. mdpi.com

Lignin-Derived Aromatics: Lignin (B12514952), the second most abundant terrestrial polymer, represents a vast, underutilized source of renewable aromatic chemicals. tandfonline.comaiche.org Depolymerization of lignin yields a mixture of aromatic monomers, such as catechol, phenol, benzoate, p-coumarate, ferulate, and vanillate, which can be converted to muconic acid. tandfonline.comacs.orgresearchgate.net This conversion is often more direct and can achieve higher molar yields than de novo synthesis from sugars. tandfonline.com

Catechol: The conversion of catechol to muconic acid is a single-step reaction catalyzed by catechol 1,2-dioxygenase. tandfonline.com Engineered Corynebacterium glutamicum has produced 85 g/L of muconic acid from catechol. tandfonline.comnih.gov

p-Coumarate: Engineered Pseudomonas putida has been shown to convert p-coumarate to muconic acid, achieving titers of over 15 g/L. nih.gov

Lignin Hydrolysate: The direct use of treated lignin hydrolysate has been demonstrated. An engineered C. glutamicum strain produced 1.8 g/L of muconic acid from a hydrolysate obtained from the hydrothermal depolymerization of softwood lignin. tandfonline.comnih.gov Similarly, engineered P. putida has been used to convert a guaiacol-rich fraction derived from Kraft lignin into muconic acid. acs.org

Advanced genetic circuits and regulatory elements are employed to precisely control gene expression and balance metabolic flux between cell growth and product synthesis. nih.govnih.gov This fine-tuning is crucial for optimizing production and minimizing the metabolic burden on the host cell. nih.govresearchgate.netresearchgate.net

Dynamic regulatory systems can redistribute carbon flux autonomously. For example, antisense RNAs have been used in E. coli to simultaneously regulate multiple genes, redirecting carbon from native metabolism to an engineered muconic acid pathway. nih.gov

Optogenetic systems, which use light to control gene expression, offer precise temporal and spatial control. A light-activated CRISPR-Cas9 effector (LACE) system and other light-sensitive proteins have been used to regulate competitive pathways in E. coli, leading to a significant increase in muconic acid production. nih.govresearchgate.net

In P. putida, synthetic riboregulators have been used to precisely tune the expression of the PpsA enzyme, which is involved in converting pyruvate (B1213749) to phosphoenolpyruvate (B93156) (PEP). By balancing the PEP pool that feeds into the shikimate pathway, a direct increase in muconate titer was achieved. acs.org

The efficiency of the biosynthetic pathway often depends on the activity and stability of its constituent enzymes. Enzyme engineering aims to improve the performance of these biocatalysts. acs.orgrsc.org

Dioxygenases: Catechol 1,2-dioxygenase (CatA) is a key enzyme that catalyzes the ring-cleavage of catechol to form cis,cis-muconic acid. researchgate.netnih.gov Overexpression of highly active CatA is a common strategy to increase production. nih.gov In C. glutamicum, constitutive overexpression of catA increased enzyme activity tenfold. nih.gov Screening for efficient catechol and anthranilate dioxygenases from different microbial species has enabled gram-per-liter level production of muconic acid. nih.gov

Decarboxylases: Protocatechuate (PCA) decarboxylase is often a rate-limiting step in pathways proceeding through PCA. nih.govnih.gov Recent studies have shown that its activity can be significantly enhanced by the co-expression of genetically associated proteins, which likely help in the synthesis of a required cofactor. This strategy has tripled muconate titers from glucose in engineered P. putida. nih.govnih.gov

Enoate Reductases: While most microbial pathways produce cis,cis-muconic acid, some research focuses on the subsequent conversion to other valuable chemicals like adipic acid. This requires the hydrogenation of the double bonds, a reaction catalyzed by enoate reductases. researchgate.netmdpi.com Enoate reductases from organisms like Bacillus coagulans and Clostridium acetobutylicum have been identified and shown to be active on muconic acid isomers. researchgate.netmdpi.comscholaris.canih.gov However, these enzymes are often oxygen-sensitive, posing a challenge for their application in aerobic fermentation processes. mdpi.com

Genetic Circuit Design and Regulation for Pathway Flux Control

Bioreactor Systems and Fermentation Process Optimization for Production

Translating laboratory-scale success to industrial production requires robust bioreactor systems and optimized fermentation processes. This involves controlling parameters like pH, temperature, oxygen supply, and nutrient feeding to maximize cell density and product formation. researchgate.netresearchgate.netasm.orgnih.gov

Fed-batch fermentation is a commonly used strategy to achieve high cell densities and product titers by feeding nutrients at a controlled rate, thus avoiding substrate inhibition. tandfonline.comnih.gov

In a fed-batch process with engineered C. glutamicum, 85 g/L of muconic acid was accumulated from catechol over 60 hours, with a maximum volumetric productivity of 2.4 g/L·h. tandfonline.comnih.gov

An engineered P. putida strain produced 47.2 g/L of muconic acid in a fed-batch bioreactor using glucose and xylose. rsc.org

A phosphate-limited fed-batch process with an engineered E. coli strain resulted in a titer of 64.5 g/L of cis,cis-muconic acid. tandfonline.com

Process optimization also involves managing product toxicity and isomerization. cis,cis-Muconic acid can isomerize to cis,trans-muconic acid, especially at low pH. researchgate.netacs.org Operating fermentations at a controlled pH can minimize this isomerization. researchgate.net In-situ product recovery (ISPR) techniques, where the product is continuously removed from the bioreactor, can alleviate product inhibition and improve titers. For example, using a biocompatible organic phase for continuous extraction improved the muconic acid titer in an S. cerevisiae fermentation by 300%. mdpi.com

The table below summarizes notable research findings in the biotechnological production of muconic acid.

| Microorganism | Carbon Source(s) | Key Engineering Strategies | Titer (g/L) | Reference(s) |

| Corynebacterium glutamicum | Glucose | Systems metabolic engineering, shikimate pathway reconstruction | 88.2 | nih.gov |

| Corynebacterium glutamicum | Catechol | Deletion of catB, overexpression of catA | 85 | tandfonline.comnih.gov |

| Escherichia coli | Glucose | Phosphate-limited fed-batch, boosted DHS supply | 64.5 | tandfonline.com |

| Pseudomonas putida | Glucose, Xylose, Corn Steep Liquor | Deletion of gacS | 47.2 | nrel.govrsc.orgrsc.org |

| Pseudomonas putida | Glucose | Deletion of hexR, gntZ, gacS | 22.0 | nih.gov |

| Pseudomonas putida | p-Coumarate | Enhanced PCA decarboxylase activity | >15 | nih.gov |

| Saccharomyces cerevisiae | Glucose, Xylose | ISPR, genetic engineering | 9.3 | mdpi.com |

| Klebsiella pneumoniae | Glucose | Overexpression of catA, deletion of catB | 2.1 | nih.gov |

| Corynebacterium glutamicum | Corn Straw Hydrolysate | Adaptive laboratory evolution | 19.9 | nih.gov |

Chemical Synthesis Routes and Transformations

The industrial production of trans,trans-muconic acid relies on efficient and selective chemical methodologies. These can be broadly categorized into direct synthesis pathways from various precursors and the isomerization of other muconic acid isomers, which are often the primary products of biotechnological routes.

While biological production typically yields cis,cis-muconic acid, several chemical pathways have been developed for the direct synthesis of the more stable trans,trans-isomer.

One established route involves the chemical transformation of adipic acid. uhasselt.be This process begins by refluxing adipic acid in thionyl chloride to form the adipoyl chloride. Following the removal of excess thionyl chloride, dry bromine is introduced, and the solution is heated. Subsequent addition of ethanol (B145695) leads to the formation of diethyl 2,5-dibromoadipate with yields between 91-97%. In the final step, this intermediate undergoes debromination and hydrolysis in a solution of methanol (B129727) and potassium hydroxide (B78521) at 100°C to produce trans,trans-muconic acid. uhasselt.be

Another direct synthesis method starts from mucic acid (galactaric acid). A quantitative transformation of mucic acid into trans,trans-dibutyl muconate has been achieved using a 5 mol% loading of Rhenium(VII) oxide (Re₂O₇) in n-butanol under a nitrogen atmosphere over 12 hours. uhasselt.be The historical synthesis first reported by Baeyer and Rupe also provides a direct route to the trans,trans-isomer through a condensation reaction. preprints.org

The oxidative cleavage of catechol represents another significant pathway. While ozonolysis of catechol has been explored, reported yields of the desired cis,cis-muconic acid have been inconsistent and often low, as the product can be degraded by excess ozone. preprints.org

A critical step in producing polymer-grade monomers from renewable resources is the isomerization of biologically derived cis,cis-muconic acid or the intermediate cis,trans-muconic acid into the thermodynamically stable and Diels-Alder active trans,trans-form. rsc.orgresearchgate.netresearchgate.net This transformation is often considered the main bottleneck due to competing side reactions. rsc.orgiastate.edu

Various catalytic systems have been developed to facilitate the isomerization to trans,trans-muconic acid. The most prominent and traditionally cited method involves photochemical inversion using iodine (I₂) as a catalyst under UV light irradiation. uhasselt.betandfonline.com

Homogeneous and heterogeneous metal catalysts are also effective. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), sponge metal catalysts, and skeletal hydrogenation catalysts have been successfully employed. tandfonline.comgoogle.com For instance, bio-based cis,trans-muconic acid can be isomerized to the trans,trans-form in methanol using a Pd/C catalyst. tandfonline.com Atomically dispersed, low-loaded ruthenium on beta zeolite catalysts have demonstrated high efficiency, achieving total conversion to equilibrium with over 95% selectivity to trans,trans-muconate (B1240615) in ethanol. researchgate.net

Lewis acid catalysis offers another route. Lanthanum(III) salts can catalyze the isomerization, with the mechanism being highly dependent on pH. iastate.edu The process involves the formation of a complex between the La³⁺ ion and the deprotonated carboxylate group of the muconic acid, which facilitates the rotation around the carbon-carbon single bonds. iastate.edu The initial isomerization from the cis,cis to the cis,trans form is understood to occur via a simple rotation of the C-C single bond. researchgate.nettandfonline.com

The selectivity of the isomerization process is highly sensitive to reaction conditions, which must be carefully controlled to maximize the yield of the trans,trans isomer and minimize side products.

pH: The pH of the reaction medium is a critical parameter. In aqueous solutions under acidic conditions (pH below 4.0), cis,cis-muconic acid spontaneously isomerizes to cis,trans-muconic acid. uhasselt.bersc.orgmdpi.com Conversely, at neutral or alkaline pH, the muconic acid exists as a stable dianion that does not isomerize. rsc.orgresearchgate.netresearchgate.net While acidic conditions promote the initial isomerization step, they can also accelerate the undesirable side reaction of lactonization. iastate.edu For specific catalytic systems, the optimal pH can vary; for example, the Lanthanum(III)-catalyzed isomerization to the trans,trans form achieves the highest selectivity near pH 5. iastate.edu

Solvents: The choice of solvent has a profound impact on reaction selectivity. Polar aprotic solvents, particularly dimethyl sulfoxide (B87167) (DMSO), have been shown to significantly favor the formation of trans,trans-muconic acid while impeding the competitive lactonization reaction. researchgate.netrsc.orgrsc.org The use of DMSO can increase the selectivity for trans,trans-muconic acid from less than 5% to over 85%. researchgate.netrsc.org Research has shown that the addition of controlled, low concentrations of water to DMSO further enhances selectivity by reducing the acidity of the system, thereby suppressing acid-catalyzed lactone formation. rsc.orgrsc.org In contrast, many other organic solvents, including toluene, acetone, and various alcohols, have shown no significant isomerization activity. researchgate.net

Temperature: Elevated temperatures are generally necessary to drive the isomerization towards the trans,trans form. google.com The conversion of cis,cis-muconic acid to its cis,trans isomer can be achieved in refluxing water or at temperatures around 75°C, with the reaction completing in 20-30 minutes at low pH. uhasselt.betandfonline.com Studies in DMSO have explored a range of temperatures from 60°C to 121°C. rsc.orggoogle.com However, prolonged heating, especially in aqueous acidic media, can also promote intramolecular cyclization to form lactones. rsc.orgmdpi.com The table below summarizes findings on the effect of temperature and solvent on the isomerization of cis,trans-muconic acid (ctMA) in a DMSO/water system.

Table 1: Effect of Temperature on Isomerization of cis,trans-Muconic Acid in DMSO with ~2 Equivalents of Water

| Temperature (°C) | Selectivity to ttMA at 20% Conversion (%) | Reaction Half-life |

|---|---|---|

| 60 | 88 | 5.2 weeks |

| 87 | 80 | 5.2 days |

| 121 | 88 | 1.7 hours |

The primary challenge in the isomerization of muconic acid is the competing intramolecular cyclization, or lactonization, which forms muconolactone (B1205914) and subsequently a dilactone (tetrahydrofuro[3,2-b]furan-2,5-dione). rsc.orgrsc.orgnrel.gov This ring-closing reaction is often kinetically favored over the desired isomerization to the trans,trans form. rsc.orgtandfonline.com

Several strategies have been developed to mitigate this undesired pathway:

Solvent Engineering: As discussed, the use of polar aprotic solvents like DMSO is highly effective at impeding lactonization. researchgate.net The strategic addition of small quantities of water or deuterium (B1214612) oxide (D₂O) to DMSO can further suppress the acid-catalyzed lactonization pathway and improve selectivity towards trans,trans-muconic acid. rsc.orggoogle.com

Chelation and Solvation: The chelation of the carboxylate groups with inorganic salts, such as those of lanthanum(III), can effectively block the intramolecular attack that leads to ring closure. rsc.orgresearchgate.nettandfonline.com This strategy allows the isomerization to proceed with high selectivity. researchgate.nettandfonline.com

Esterification: Converting the carboxylic acid groups to esters prior to isomerization is a highly effective strategy. The isomerization of muconate esters, such as diethyl muconate, largely circumvents the lactonization issue, as the ester group is less prone to intramolecular cyclization than the carboxylic acid. This approach has been shown to achieve over 90% selectivity for the trans,trans-isomer. rsc.org

The table below details how the concentration of water in DMSO affects product selectivity during the isomerization of cis,trans-muconic acid (ctMA), highlighting the suppression of the muconolactone (Mlac) side product.

Table 2: Effect of Water Concentration on Muconic Acid Isomerization in DMSO at 87°C

| Initial H₂O Conc. (mM) | Selectivity to ttMA at 20% Conversion (%) | Selectivity to Mlac at 20% Conversion (%) | Selectivity to ttMA at 50% Conversion (%) | Selectivity to Mlac at 50% Conversion (%) |

|---|---|---|---|---|

| 0 | 7 | 84 | 5 | 80 |

| 5 | 32 | 58 | 23 | 59 |

| 48 | 88 | 10 | 80 | 14 |

| 96 | 88 | 10 | 80 | 14 |

| 744 | 88 | 10 | 78 | 16 |

Chemical Transformations and Derivatives of Trans,trans Muconic Acid

Role as a Bio-based Building Block for Monomer Synthesis

The unique chemical functionalities of trans,trans-muconic acid, namely its two carboxylic acid groups and conjugated double bonds, make it an ideal starting material for producing a range of valuable monomers. uhasselt.beresearchgate.net These monomers are crucial for the synthesis of high-performance polymers like polyamides and polyesters. researchgate.netmdpi.com The conversion of this bio-derived molecule into widely used industrial chemicals represents a significant step towards a more sustainable chemical industry. rsc.orgaiche.org

Hydrogenation Pathways to Saturated Dicarboxylic Acids (e.g., Adipic Acid)

A key application of trans,trans-muconic acid is its conversion to adipic acid, a primary component in the production of nylon-6,6. researchgate.netmdpi.com This transformation is achieved through catalytic hydrogenation, which saturates the carbon-carbon double bonds of the muconic acid backbone.

The hydrogenation of trans,trans-muconic acid to adipic acid is typically carried out in a slurry reactor using a solid catalyst. aidic.it A multi-step reaction is proposed where trans,trans-muconic acid is first hydrogenated to a mono-unsaturated intermediate, hexenedioic acid, which is then further hydrogenated to adipic acid. mdpi.comaidic.it The stability of the trans,trans isomer is advantageous as it prevents competing isomerization reactions during the hydrogenation process. aidic.itresearchgate.net

Various catalysts have been explored for this process, with platinum- and palladium-based catalysts showing high efficacy. For instance, a 5% platinum on carbon (Pt/C) catalyst has been shown to achieve complete conversion of trans,trans-muconic acid to adipic acid under relatively mild conditions. researchgate.netaidic.it Studies have demonstrated that with a 5% Pt/C catalyst, full conversion and selectivity to adipic acid can be reached in 2 hours at 70°C and 4 bar of hydrogen pressure. researchgate.net The catalyst has also shown good reusability, maintaining its activity and selectivity for up to ten cycles. researchgate.net

Electrocatalytic hydrogenation has also been explored as an alternative to traditional heterogeneous catalysis, demonstrating the conversion of cis,cis-muconic acid to products including trans,trans-muconic acid and adipic acid using various transition metal electrodes. acs.org

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time | Conversion/Yield | Key Intermediates |

|---|---|---|---|---|---|

| 5% Pt/C | 70 | 4 | 2 hours | Full conversion, full selectivity to adipic acid. researchgate.net | (2E)-hexenedioic acid. researchgate.net |

| 5% Pt/C | 60 | 4 | 1.5 hours | Complete conversion to adipic acid. aidic.itresearchgate.net | trans-2-hexenedioic acid, cis-2-hexenedioic acid. mdpi.com |

| 5% Pd/AC | 70 | 1 | 60 minutes | Full conversion, full yield toward adipic acid. researchgate.net | (2E)-hexenedioic acid. researchgate.net |

| 1% Pd₈Zn₂/HHT | 70 | 4 | 1.5 hours | 90% yield of adipic acid. mdpi.com | Mono-hydrogenated intermediates. mdpi.com |

Diels-Alder Cycloaddition Reactions and Cyclic Compound Formation

The conjugated diene system in trans,trans-muconic acid makes it an excellent substrate for Diels-Alder reactions, a powerful tool for forming six-membered rings. This cycloaddition reaction opens pathways to various cyclic compounds that are precursors to important monomers.

A significant application is the reaction of trans,trans-muconic acid or its esters with ethylene (B1197577) to produce a cyclohexene (B86901) dicarboxylic acid derivative. osti.govresearchgate.net This intermediate can then be further transformed into valuable products. For example, dehydrogenation of the cycloadduct leads to terephthalic acid, while hydrogenation yields 1,4-cyclohexanedicarboxylic acid, both of which are important monomers in the polyester (B1180765) and polyamide industries. rsc.orggoogle.com

The reaction conditions for the Diels-Alder cycloaddition have been optimized to achieve high yields. For instance, the reaction of dimethyl trans,trans-muconate (B1240615) with ethylene has shown high conversion (77-100%) and yield (70-98%) in various solvents, with methanol (B129727) and tetrahydrofuran (B95107) being particularly effective. osti.govnih.gov In a cascade process, the esterification of trans,trans-muconic acid followed by a Diels-Alder reaction with ethylene using a silicotungstic acid catalyst resulted in nearly 100% conversion and over 99% selectivity to the cycloadducts. researchgate.netresearchgate.net

Pathways to Aromatic Monomers (e.g., Terephthalic Acid)

trans,trans-Muconic acid serves as a bio-based precursor for the synthesis of terephthalic acid, a key monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). technologypublisher.comresearchgate.net The conversion process typically involves the isomerization of biologically produced cis,cis-muconic acid to the trans,trans isomer, followed by a Diels-Alder reaction and subsequent dehydrogenation. rsc.orgtechnologypublisher.com

One pathway involves the Diels-Alder reaction of trans,trans-muconic acid with acetylene (B1199291) to directly form a precursor that can be aromatized to terephthalic acid. aiche.orgtechnologypublisher.com Another, more common route, utilizes ethylene as the dienophile. osti.gov In this process, trans,trans-muconic acid or its ester reacts with ethylene in a Diels-Alder cycloaddition to form a cyclohexene dicarboxylic acid derivative. researchgate.net This adduct is then subjected to a dehydrogenation (aromatization) step to yield terephthalic acid or its ester. osti.govnih.gov

For example, dimethyl trans,trans-muconate undergoes a Diels-Alder reaction with ethylene, and the resulting 1,4-bis(carbomethoxy)cyclohexene can be aromatized to dimethyl terephthalate using a Pd/C catalyst, with yields up to 70%. nih.gov A two-step process starting from trans,trans-muconic acid, ethanol (B145695), and ethylene has been reported to produce diethyl terephthalate with a total yield of 80.6%. researchgate.net This process involves an initial esterification and Diels-Alder reaction followed by a palladium-catalyzed dehydrogenation. researchgate.netresearchgate.net

Polymerization and Material Science Applications

The presence of both carboxylic acid functionalities and polymerizable double bonds makes trans,trans-muconic acid and its derivatives valuable monomers for creating novel polymers. uhasselt.bersc.org These bio-based polymers offer the potential for enhanced properties and improved sustainability compared to their petroleum-derived counterparts.

Synthesis of Unsaturated Polyesters and Polyurethanes

trans,trans-Muconic acid and its esters can be directly incorporated into polymer chains through condensation polymerization to create unsaturated polyesters. nih.govacs.org The double bonds retained in the polymer backbone provide sites for further modification, such as cross-linking, which is essential for producing thermosetting resins. nih.govnih.govdntb.gov.ua These unsaturated polyesters have applications in coatings and composites. mdpi.comnih.gov

Enzymatic catalysis has emerged as a green method for synthesizing well-defined unsaturated polyesters from muconic acid derivatives, minimizing side reactions like isomerization or cross-linking that can occur with conventional high-temperature polymerization. mdpi.comnih.govdntb.gov.ua For instance, enzyme-catalyzed polycondensation of trans,trans-dimethyl muconate with various diols produces polyesters with excellent thermal stability and intact double bonds available for subsequent functionalization. mdpi.comnih.gov

Furthermore, the derivatives of muconic acid are being investigated for the production of polyurethanes and polyamides, such as nylon-6,6, highlighting its versatility as a monomer. researchgate.netlbl.govtandfonline.com

Development of Bio-based Polymers and Resins

The direct polymerization of trans,trans-muconic acid derivatives is a promising route to novel bio-based materials. uhasselt.beacs.org For example, esters of trans,trans-muconic acid, such as dialkyl muconates, can undergo free-radical polymerization to produce high molecular weight polymers that are structurally similar to polyacrylates. chemrxiv.orgrsc.org These polymuconates retain a double bond in each repeating unit of the polymer backbone, offering opportunities for post-polymerization modification and the design of functional materials. chemrxiv.org

Solid-state polymerization of muconic acid derivatives, induced by γ-radiation or UV light, can produce highly stereoregular and crystalline polymers. acs.orgacs.orgjst.go.jp This topochemical polymerization method allows for the creation of polymer crystals with aligned and fully stretched chains, a unique feature not easily achievable through other polymerization techniques. acs.org The reactivity in the crystalline state is highly dependent on the crystal structure of the monomer. acs.orgacs.org

Coordination Polymers and Hybrid Materials from trans,trans-Muconic Acid

trans,trans-Muconic acid, a linear dicarboxylic acid featuring a conjugated diene system, has emerged as a valuable building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid, linear geometry and the ability of its carboxylate groups to coordinate with metal ions in various modes make it an effective linker for creating diverse network structures. These materials are of significant interest due to their potential applications in areas such as gas storage and separation, catalysis, and chemical sensing.

The flexibility in the coordination of trans,trans-muconic acid with different metal centers, sometimes in conjunction with ancillary ligands, allows for the rational design of materials with tailored dimensionality and properties. Research has demonstrated the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures.

Research Findings on trans,trans-Muconic Acid-Based Coordination Polymers

The synthesis of coordination polymers using trans,trans-muconic acid has been explored with a range of transition metals, lanthanides, and main group metals. The resulting structures and properties are highly dependent on the choice of the metal ion and the synthesis conditions.

For instance, coordination polymers based on trans,trans-muconic acid and transition metals such as copper (Cu), zinc (Zn), nickel (Ni), and cobalt (Co) have been synthesized and studied for their thermal properties and potential as precursors for metal oxide nanoparticles. Current time information in Bangalore, IN.researchgate.net In one study, solvothermal reactions of trans,trans-muconic acid with the respective metal salts in a dimethylformamide (DMF) and ethanol/water mixture yielded crystalline coordination polymers. researchgate.net The thermal stability of these polymers was investigated, showing that the decomposition temperatures vary depending on the metal center. nih.govresearchgate.net

The use of ancillary N-donor ligands, such as 4,4′-bipyridine, in conjunction with trans,trans-muconic acid and Cu(II) has been shown to influence the final structure, leading to the formation of different coordination networks. researchgate.net Similarly, zinc coordination polymers have been synthesized with co-ligands like 1,3-bis(benzimidazol-1-yl)-2-propanol under hydrothermal conditions, resulting in materials with distinct structural motifs. bohrium.com A manganese(II) coordination polymer, incorporating 5,5′-dimethyl-2,2′-bipyridine as an ancillary ligand, resulted in a rare distorted trigonal prismatic coordination geometry for the Mn(II) center.

Metal-Organic Frameworks (MOFs)

trans,trans-Muconic acid has proven to be an effective linker for constructing robust and porous metal-organic frameworks.

Zirconium-based MOFs: A zirconium-based MOF utilizing trans,trans-muconic acid as the organic linker has been synthesized. This material is isostructural to the well-known UiO-66, a highly stable MOF. mdpi.comresearchgate.net The synthesis is typically carried out under solvothermal conditions using ZrCl₄ and trans,trans-muconic acid in DMF, often with a modulator like hydrochloric acid. mdpi.com The resulting Zr-muconate MOF possesses larger micropores compared to its terephthalate-based analogue (UiO-66) due to the longer olefinic linker, making it a candidate for the sorption of larger molecules. mdpi.com

Aluminum-based MOFs: A notable aluminum-based MOF, designated as MIL-53-muc, has been synthesized using trans,trans-muconic acid. rsc.orghhu.deresearchgate.net This material is isostructural to the prototypical MIL-53(Al) and is constructed from chains of corner-sharing AlO₄(OH)₂ octahedra linked by the muconate dianions. rsc.orghhu.de The solvothermal synthesis involves reacting an aluminum salt with trans,trans-muconic acid in a water/DMF mixture at 120 °C. hhu.de MIL-53-muc exhibits a high BET specific surface area of 1750 m²/g and demonstrates a high methanol uptake capacity, making it a promising material for adsorption-based heat transformation applications. rsc.orghhu.deresearchgate.net Furthermore, a polymorphic form, MIP-211, has been synthesized, which shows different water sorption characteristics due to a subtle change in the connectivity of the aluminum-hydroxide chains. wiley.com

Lanthanide-based MOFs: The use of lanthanide ions, such as Erbium (Er³⁺) and Yttrium (Y³⁺), with trans,trans-muconic acid has led to the formation of both 2D and 3D photoreactive MOFs. researchgate.netrsc.org These materials exhibit interesting structural transformations and photoreactivity that are dependent on the crystal environment.

Table 1: Selected Coordination Polymers and MOFs from trans,trans-Muconic Acid

| Metal Ion | Compound/MOF Name | Co-Ligand(s) | Synthesis Conditions | Dimensionality | Key Properties & Notes |

|---|---|---|---|---|---|

| Co, Ni, Cu, Zn | M(C₆H₄O₄)·xH₂O | None | Solvothermal/Hydrothermal | - | Studied for thermal stability and as precursors for metal oxide nanoparticles. Current time information in Bangalore, IN.researchgate.net |

| Cu(II) | [Cu₂(2,2′-bpy)₂(muco)₂(H₂O)₂]·(H₂O)₂ | 2,2′-bipyridine | Solution Reaction | - | Formation of distinct coordination networks influenced by the ancillary ligand. researchgate.net |

| Zn(II) | {[Zn(L)(muoc)]·H₂O}n | 1,3-bis(benzimidazol-1-yl)-2-propanol (L) | Hydrothermal | 1D | Forms a 1D chain structure. bohrium.com |

| Mn(II) | [Mn(H₂O)(dmb)(muco)] | 5,5′-dimethyl-2,2′-bipyridine (dmb) | Solution Reaction | 1D | Exhibits a rare distorted trigonal prismatic coordination geometry. |

| Zr(IV) | Muc-Zr MOF / UiO-66-MA | None | Solvothermal (DMF, HCl modulator, 150 °C) | 3D | Isostructural to UiO-66; features larger micropores. mdpi.commun.ca |

| Al(III) | MIL-53-muc | None | Solvothermal (DMF/H₂O, 120 °C) | 3D | Isostructural to MIL-53; BET surface area: 1750 m²/g; High methanol uptake (0.5 g/g). rsc.orghhu.deresearchgate.net |

| Al(III) | MIP-211 | None | Hydrothermal (DMF/H₂O) | 3D | A polymorph of MIL-53-muc with different water sorption properties. wiley.com |

| Er(III), Y(III) | [Er₂(hex)₃(H₂O)₄]·3H₂O | None | Silica gel column, 50°C | 3D | Photoreactive MOFs; undergoes 2D to 3D transformation. researchgate.net |

| Ag(I) | {[Ag₈(bpp)₈(H₂O)₃]·(muc)₄·29(H₂O)}n | 1,3-bis(4-pyridyl)propane (bpp) | Sonochemical | 3D Supramolecular | Features a sandwich architecture with water-muconate anionic layers; shows photocatalytic activity. debracollege.ac.in |

Hybrid Materials for Sensing Applications

Hybrid materials based on trans,trans-muconic acid chemistry have been developed, primarily through the post-synthetic modification of existing MOFs. These materials often exhibit luminescence and have been engineered as selective chemical sensors.

A notable application is the development of fluorescent sensors for trans,trans-muconic acid itself, which is a biomarker for benzene (B151609) exposure in humans. nih.govrsc.org In one approach, a zinc-based MOF with sulfonate groups (MOF-SO₃⁻) was synthesized and then loaded with terbium(III) ions (Tb³⁺) to create a luminescent hybrid material, Tb(III)@MOF-SO₃⁻. nih.govrsc.org This material functions as a fluorescence sensor for trans,trans-muconic acid based on the principle of fluorescence quenching. It demonstrates high selectivity and sensitivity, with a low detection limit. nih.govrsc.org

A similar strategy was employed using the robust UiO-66 architecture. rsc.orgnih.gov A derivative, UiO-66-SO₃H, was post-synthetically treated with Tb³⁺ ions to yield Tb³⁺@UiO-66–SO₃H. This hybrid material also acts as a highly sensitive and selective luminescent probe for trans,trans-muconic acid, as well as for Fe³⁺ ions, through fluorescence quenching. rsc.orgnih.gov

Table 2: Hybrid Materials for Luminescent Sensing

| Parent MOF | Functionalization/Modification | Resulting Hybrid Material | Target Analyte | Detection Principle | Detection Limit (LOD) |

|---|---|---|---|---|---|

| Zn-based MOF-SO₃⁻ | Post-synthetic loading with Tb³⁺ ions | Tb(III)@MOF-SO₃⁻ | trans,trans-Muconic acid | Fluorescence Quenching | 0.1 ppm nih.govrsc.org |

| UiO-66-SO₃H | Post-synthetic loading with Tb³⁺ ions | Tb³⁺@UiO-66–SO₃H | trans,trans-Muconic acid | Fluorescence Quenching | 0.58 μM (0.083 ppm) rsc.orgnih.gov |

| UiO-66-SO₃H | Post-synthetic loading with Tb³⁺ ions | Tb³⁺@UiO-66–SO₃H | Fe³⁺ | Fluorescence Quenching | 0.11 μM (0.006 ppm) rsc.orgnih.gov |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of trans,trans-muconic acid, enabling its separation from other compounds in a sample and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of trans,trans-muconic acid in research, especially in biological samples like urine. besjournal.comnih.govnih.govoup.combesjournal.comresearchgate.netnih.govnih.govresearchgate.netnih.govjle.com This method offers a robust and sensitive means of quantifying the compound.

Research studies have developed various HPLC methods coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) for this purpose. besjournal.comnih.govnih.govnih.govjle.com The principle relies on the strong UV absorbance of trans,trans-muconic acid, typically at a wavelength of around 263-265 nm. nih.govoup.combesjournal.comnih.govnih.gov The separation is commonly achieved using a reversed-phase column, such as a C18 or ODS column. besjournal.comnih.govjle.com

The mobile phase composition is a critical parameter and often consists of an acidic aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. besjournal.comnih.govnih.govjle.com For instance, one method employed a mobile phase of acetic acid/tetrahydrofuran (B95107)/methanol/water (1:2:10:87, v/v). besjournal.combesjournal.com Another utilized a sodium acetate/methanol mixture. nih.govoup.com Gradient elution, where the mobile phase composition is changed during the analysis, can also be used to achieve better separation. nih.govnih.gov

The sample preparation for HPLC analysis often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte, thereby improving the sensitivity and specificity of the method. nih.govnih.govoup.comresearchgate.net The detection limits for HPLC-UV methods are reported to be in the range of 0.003 to 0.1 mg/L. nih.gov

Interactive Data Table: HPLC Methods for trans,trans-Muconic Acid Analysis

| Column Type | Mobile Phase | Detection Wavelength (nm) | Limit of Detection (LOD) | Reference |

| ODS (2) (5u) | Acetic acid/tetrahydrofuran/methanol/water (1:2:10:87) | 264 | 0.10 µg/mL | besjournal.combesjournal.com |

| C18 reverse phase | Sodium acetate/methanol | 265 | 10.8 µg/L | nih.govoup.com |

| Aminex HPX-87H ion exclusion | Not specified | Not specified | 0.11 µg/L | mdpi.com |

| Hypersil-ODS | Methanol and 0.0012 N perchloric acid (gradient) | 264 | Not specified | nih.govresearchgate.net |

| Zorbax SB-C(18) | Gradient of ortho-phosphoric acid/methanol and ortho-phosphoric acid/acetonitrile | 263 | 5 µg/L | nih.gov |

| Waters Spherisorb ODS2 | 1% acetic acid/methanol (90:10 V/V) | 264 | 0.02 mg/L | jle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly specific and sensitive alternative for the analysis of trans,trans-muconic acid. nih.govnih.govresearchgate.net Due to the low volatility of trans,trans-muconic acid, a derivatization step is necessary before GC analysis. nih.gov This process converts the polar carboxylic acid groups into more volatile esters or silyl (B83357) ethers.

Common derivatizing agents include:

N,O-bis(trimethylsilyl)acetamide (BSA) nih.gov

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.govchrom-china.com

Pentafluorobenzyl bromide (PFBBr) nih.gov

Boron trifluoride-methanol nih.gov

Methanol in an acidic medium (HCl) thaiscience.info

Following derivatization, the sample is injected into the gas chromatograph, where the derivatized trans,trans-muconic acid is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity of the compound. GC-MS methods are particularly suitable for determining low urinary levels of trans,trans-muconic acid, with reported detection limits in the range of 0.01 to 0.03 mg/L. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful tools for the comprehensive analysis of trans,trans-muconic acid, offering high sensitivity and specificity without the need for derivatization. healtheffects.orghkbpublications.comrsc.orgresearchgate.netoup.comnih.gov These techniques are particularly advantageous for analyzing complex biological matrices. hkbpublications.comnih.gov

In LC-MS, the separation is achieved using liquid chromatography, similar to HPLC, and the detection is performed by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte. healtheffects.orghkbpublications.comrsc.orgoup.com This allows for the simultaneous determination of trans,trans-muconic acid along with other relevant metabolites in a single analytical run. healtheffects.orghkbpublications.comrsc.org

LC-MS/MS methods have been developed for the simultaneous quantification of trans,trans-muconic acid and S-phenylmercapturic acid (SPMA), another important biomarker of benzene (B151609) exposure. hkbpublications.comoup.com These methods often employ electrospray ionization (ESI) as the interface between the LC and the MS. healtheffects.orgrsc.orgoup.com The use of isotopically labeled internal standards, such as [¹³C₆]t,t-MA, is common in LC-MS/MS to ensure accurate quantification. oup.com The detection limits of LC-MS/MS methods are very low, with one study reporting a limit of detection of 0.22 µg/L. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Spectroscopic and Advanced Characterization Methods for Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of trans,trans-muconic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of trans,trans-muconic acid. nih.govbmrb.iomdpi.comnih.govcore.ac.ukrsc.orgscholaris.canih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of trans,trans-muconic acid shows distinct signals for the different protons in the molecule. For trans,trans-dimethyl muconate, the ester derivative, characteristic signals appear for the olefinic protons (-CH=CH-) and the methyl protons (-OCH₃). mdpi.comnih.gov In one study, the olefinic protons appeared as doublets of doublets at δ 7.32 and 6.20 ppm, while the methyl protons gave a singlet at δ 3.78 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the trans,trans-muconic acid molecule gives a distinct signal. nih.govchemicalbook.com

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) can be used to establish the connectivity between protons and carbons, and between neighboring protons, respectively. rsc.org This is particularly useful for confirming the structure and for detecting the compound in complex mixtures. core.ac.ukscholaris.canih.gov

Interactive Data Table: ¹H NMR Data for trans,trans-Dimethyl Muconate

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.32 | dd | -COO-CH=CH- | mdpi.com |

| 6.20 | dd | -COO-CH=CH- | mdpi.com |

| 3.78 | s | -OCH₃ | mdpi.com |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for confirming the presence of specific functional groups in the trans,trans-muconic acid molecule, thus aiding in its structural confirmation. nih.govcore.ac.ukdntb.gov.uasemanticscholar.orgresearchgate.net The FTIR spectrum shows absorption bands at characteristic frequencies corresponding to the vibrations of different chemical bonds.

For trans,trans-muconic acid, key absorption bands include:

O-H stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption band corresponding to the carbonyl group of the carboxylic acid.

C=C stretch: Absorption bands associated with the carbon-carbon double bonds in the conjugated system.

C-O stretch: An absorption band for the carbon-oxygen single bond of the carboxylic acid.

The presence and position of these bands in the FTIR spectrum provide strong evidence for the structure of trans,trans-muconic acid. semanticscholar.orgresearchgate.net

Molecularly Imprinted Polymers (MIPs) for Selective Sample Preparation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have a high selectivity for a specific target molecule. scite.ai This is achieved by polymerizing functional monomers and cross-linkers in the presence of a template molecule, in this case, trans,trans-muconic acid (t,t-MA). scite.ai The removal of the template leaves behind specific recognition sites that are complementary in shape, size, and functionality to the target analyte. scite.ai This "molecular memory" allows for the highly selective extraction of t,t-MA from complex biological matrices like urine, which is crucial for accurate quantification. rsc.orgresearchgate.netcam.ac.uknih.gov

The use of MIPs in solid-phase extraction (SPE), often referred to as MISPE, offers significant advantages over traditional sample preparation methods. cam.ac.uknih.govresearchgate.net These benefits include enhanced selectivity, which reduces matrix effects and interference from other urinary components, leading to cleaner extracts and more reliable analytical results. scite.airesearchgate.netresearchgate.net

Several research studies have focused on the development and application of MIPs for t,t-MA analysis. A novel MIP was synthesized using 4-vinylpyridine (B31050) as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a cross-linker, with t,t-MA acting as the template molecule. rsc.orgresearchgate.netresearchgate.net This MIP, when used as an SPE sorbent, demonstrated high selectivity and efficiency in extracting t,t-MA from urine samples. rsc.orgresearchgate.net The analytical procedure typically involves passing a urine sample through a cartridge packed with the MIP, washing away non-specifically bound compounds, and then eluting the selectively bound t,t-MA for subsequent analysis by techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). rsc.orgresearchgate.net

The robustness of these MIP-based methods is a key feature; for instance, a single MIP cartridge can be used for approximately 100 extraction cycles without a significant loss in performance. scite.airesearchgate.net Furthermore, the development of miniaturized MIP-based techniques, such as microextraction by packed sorbent (MEPS), offers a more user- and environmentally-friendly approach by reducing solvent consumption and analysis time. nih.govnih.gov

The performance of MIP-based methods has been shown to be comparable or even superior to traditional methods like ion-exchange extraction. rsc.orgresearchgate.net

Development and Validation of Analytical Protocols for Research Studies

The accurate quantification of trans,trans-muconic acid (t,t-MA) in biological samples, particularly urine, is essential for its use as a biomarker. To this end, numerous analytical protocols have been developed and rigorously validated in research studies. scielo.brnih.gov The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. mdpi.com Key validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy (recovery), and selectivity. mdpi.combesjournal.com

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is one of the most common techniques for t,t-MA analysis. besjournal.comresearchgate.netbesjournal.com These methods often involve a sample preparation step, such as solid-phase extraction (SPE) on ion-exchange or molecularly imprinted polymer cartridges, to isolate t,t-MA from interfering matrix components. scielo.brmdpi.comresearchgate.net For instance, one validated HPLC-UV method using an ODS (2) column demonstrated good linearity over a concentration range of 0.10–10.00 μg/mL with a correlation coefficient of 0.9963. besjournal.combesjournal.com The LOD for this method was 0.10 μg/mL, and it showed high recovery and reproducibility, generally exceeding 90%. besjournal.combesjournal.com Another study utilizing an Aminex HPX-87H ion exclusion column reported an LOD of 0.11 µg/L and an LOQ of 0.36 µg/L, with recoveries in the range of 85%–90%. mdpi.com

To enhance sensitivity and specificity, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. nih.govrsc.orghkbpublications.com These methods often use an isotopic-labeled internal standard, such as deuterium-labeled t,t-MA, to improve quantification accuracy. nih.gov One such validated HPLC-MS/MS method reported a very low LOD of 0.22 µg/L. nih.gov Another LC-MS/MS method for the simultaneous determination of t,t-MA and other biomarkers showed a wide linear range of 0.2–4000 μg L−1 and a detection limit of 0.08 μg L−1 for t,t-MA. rsc.org Ultra-performance liquid chromatography (UPLC)-MS/MS methods have also been introduced, offering the advantage of significantly reduced run times (a 10-fold reduction compared to conventional HPLC) and sufficient sensitivity to allow for direct injection of diluted urine samples, bypassing the need for SPE. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for t,t-MA determination. nih.govthaiscience.info These methods typically require a derivatization step to make the non-volatile t,t-MA amenable to gas chromatography. nih.govthaiscience.info For example, t,t-MA can be converted to its dimethyl ester using BF3-methanol. nih.gov A validated GC-MS method reported a detection limit of 0.01 mg/L and recovery rates between 93.3% and 106.3%. nih.gov This technique is noted for its high specificity, with no observed interference from other urinary compounds. nih.gov

Capillary electrophoresis (CE) has also been explored as an analytical tool for t,t-MA. grafiati.comresearchgate.net A CE method using a phosphate (B84403) buffer with cetyltrimethylammonium bromide (CTAB) as an electroosmotic flow modifier achieved a detection limit of 0.1 mg/L. researchgate.net The development of CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.netsemanticscholar.org

More recently, biosensors have emerged as a promising alternative for the detection of muconic acid. researchgate.netacs.orgresearchgate.net A fluorescence sensor based on a terbium-functionalized metal-organic framework (MOF) was developed for the specific detection of t,t-MA, exhibiting a low detection limit of 0.1 ppm. acs.org Electrochemical biosensors, such as a USB-assisted system based on polyaniline, have also been designed for the point-of-care detection of t,t-MA in urine. researchgate.net

The table below summarizes the performance characteristics of various validated analytical methods for t,t-MA.

Table 1: Performance Characteristics of Validated Analytical Methods for trans,trans-Muconic Acid

| Analytical Technique | Sample Preparation | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Liquid-Liquid Extraction | 0.10-10.00 µg/mL | 0.10 µg/mL | - | >90 | besjournal.combesjournal.com |

| HPLC-UV | SPE (Ion Exchange) | 5-500 µg·L⁻¹ | 0.11 µg·L⁻¹ | 0.36 µg·L⁻¹ | 85-90 | mdpi.com |

| HPLC-UV | SPE (MIP) | 0.3-10 mg·L⁻¹ | - | 0.3 mg·L⁻¹ | - | rsc.orgresearchgate.net |

| HPLC-MS/MS | Isotopic Dilution | - | 0.22 µg/L | - | - | nih.gov |

| LC-MS/MS | SPE | 0.2–4000 μg·L⁻¹ | 0.08 µg·L⁻¹ | - | ~100 ± 15 | rsc.org |

| UPLC-MS/MS | Dilution | 198.9-4916.7 µg/L | - | <198.9 µg/L | 101 ± 8 | nih.gov |

| GC-MS | SPE & Derivatization | - | 0.01 mg/L | - | 93.3-106.3 | nih.gov |

| GC-MS | MISPE & Derivatization | 0.125-2 µg·mL⁻¹ | 0.037 µg·mL⁻¹ | 0.109 µg·mL⁻¹ | - | researchgate.net |

| Capillary Electrophoresis | Filtration | up to 50 mg/L | 0.1 mg/L | - | - | researchgate.net |

| Fluorescence Sensor | - | - | 0.1 ppm | - | - | acs.org |

| MEPS (MIP)-HPLC-UV | MEPS (MIP) | 0.015-2 µg/mL | 0.015 µg/mL | 0.05 µg/mL | >89.8 | nih.gov |

Environmental and Ecological Research Aspects of Trans,trans Muconic Acid

Microbial Degradation Pathways of Aromatic Compounds via Muconic Acid Intermediate

trans,trans-Muconic acid is a key intermediate in the aerobic catabolism of a wide range of aromatic compounds by various microorganisms. These pathways are central to the breakdown of both naturally occurring and synthetic aromatic substances in the environment. The primary route for the formation of a muconic acid intermediate is through the β-ketoadipate pathway, which involves the ortho-cleavage of catecholic compounds. osti.govscielo.br

Numerous bacteria, such as Pseudomonas, Bacillus, Acinetobacter, and Nocardia, as well as some fungi and yeasts like Aspergillus and Candida, utilize these pathways to break down aromatic compounds. google.comums.edu.mynih.gov The process typically begins with the conversion of various aromatic substrates into central intermediates, most commonly catechol or protocatechuate. nih.govunesp.br For instance, benzene (B151609) can be hydroxylated to form catechol, while compounds like p-hydroxybenzoate are converted to protocatechuate. researchgate.netscispace.com

The critical step in these pathways is the ring cleavage of these catecholic intermediates, catalyzed by dioxygenase enzymes. unesp.br Specifically, catechol 1,2-dioxygenase (CatA) cleaves the bond between the two hydroxyl-bearing carbons of catechol, an intradiol or ortho-cleavage, to yield cis,cis-muconic acid. unesp.brrjlbpcs.com Similarly, protocatechuate 3,4-dioxygenase catalyzes the ortho-cleavage of protocatechuate to form 3-carboxy-cis,cis-muconic acid. jmb.or.krresearchgate.net

The initially formed cis,cis-muconic acid is the most common isomer found in these microbial pathways. researchgate.netscispace.com This isomer can then be further metabolized. For example, a muconate lactonizing enzyme converts cis,cis-muconic acid to muconolactone (B1205914). google.com Subsequently, muconolactone isomerase and β-ketoadipate enol-lactone hydrolase are involved in the conversion to β-ketoadipate, which is then cleaved to succinyl-CoA and acetyl-CoA, entering the central tricarboxylic acid (TCA) cycle. rjlbpcs.comgoogle.com While cis,cis-muconic acid is the direct enzymatic product, it can isomerize to the more stable cis,trans and trans,trans forms, particularly under certain pH conditions. researchgate.netacs.org Some engineered microbial processes can also facilitate the conversion of the cis,cis-isomer to the trans,trans-isomer internally. google.com

Below is a table summarizing key microbial species and the aromatic compounds they degrade via a muconic acid intermediate.

| Microbial Species | Aromatic Substrate(s) | Key Intermediate(s) | Pathway Type |

| Pseudomonas putida | Benzene, Toluene, Benzoate, Guaiacol (B22219) | Catechol | ortho-cleavage |

| Bacillus pumilus | BTEX (Benzene, Toluene, Ethylbenzene, Xylene) | Catechol | ortho-cleavage |

| Aspergillus niger | Dimethylphthalate | Protocatechuate | ortho-cleavage |

| Candida tropicalis | Phenol | Catechol | ortho-cleavage |

| Acinetobacter calcoaceticus | p-Hydroxybenzoate | Protocatechuate | ortho-cleavage |

This table is generated based on data from multiple sources. scielo.brums.edu.myjmb.or.kracs.orgscielo.brnih.gov

Bioremediation Applications and Environmental Transformations

The microbial pathways that funnel aromatic compounds through a muconic acid intermediate are of significant interest for bioremediation. Bioremediation harnesses the metabolic capabilities of microorganisms to remove pollutants from the environment. nih.gov Aromatic hydrocarbons, including benzene, toluene, ethylbenzene, and xylenes (B1142099) (collectively known as BTEX), are common environmental contaminants resulting from industrial activities and petroleum spills. scielo.brusask.ca

Microorganisms capable of degrading these toxic compounds often employ the ortho-cleavage pathway, transforming the pollutant into less harmful substances via the muconic acid intermediate. scielo.brscielo.br For example, aerobic bacteria can initiate the breakdown of benzene by converting it to catechol, which is then cleaved to form cis,cis-muconic acid, ultimately leading to its complete mineralization to carbon dioxide and water. researchgate.netusask.ca This natural process forms the basis for bioremediation strategies like bioaugmentation, where specific pollutant-degrading microbes are introduced to a contaminated site to enhance cleanup. usask.ca

Recent advances in metabolic engineering have opened up new avenues for "biological funneling," a concept where diverse and complex aromatic pollutants are channeled into a single, valuable chemical product. nih.gov By modifying microbial strains, such as Pseudomonas putida, researchers can block the natural degradation pathway downstream of muconic acid. acs.org For instance, by deleting the genes responsible for converting muconic acid further (e.g., catB and catC which encode muconate-lactonizing enzyme and muconolactone isomerase), the microbe will accumulate muconic acid when fed aromatic compounds. nih.govacs.org This strategy not only remediates pollutants but also transforms them into a valuable platform chemical.

This approach has been successfully applied to a variety of substrates, including those derived from lignin (B12514952), a complex aromatic polymer that is a major component of plant biomass. osti.govrsc.org This demonstrates the potential to create integrated systems that address environmental pollution while supporting a bio-based economy.

The following table details examples of bioremediation applications involving the transformation of pollutants via muconic acid.

| Pollutant(s) | Microbial Strain(s) | Transformation Product | Significance |

| Benzene, Toluene | Pseudomonas sp., Bacillus sp. | Mineralized to CO2 and H2O | Natural attenuation of petroleum contaminants. scielo.brusask.ca |

| Biphenyl, Naphthalene | Engineered Pseudomonas putida | cis,cis-Muconic Acid | Valorization of polycyclic aromatic hydrocarbons (PAHs). nih.gov |

| Guaiacol (Lignin-derived) | Engineered Pseudomonas putida | cis,cis-Muconic Acid | Conversion of industrial waste into a value-added chemical. acs.org |

| Chloroacetanilides | Sphingomonas sp. | Catechol -> cis,cis-Muconic Acid | Degradation of herbicides in contaminated soil. nih.gov |

Ecological Role in Carbon Cycling and Biotransformation Processes

The degradation of aromatic compounds via the muconic acid pathway plays a fundamental ecological role in global carbon cycling. Aromatic compounds are abundant in nature, with lignin being one of the largest reservoirs of terrestrial organic carbon. osti.govrsc.org The microbial breakdown of these complex structures is a critical step in returning this carbon to the atmosphere and the food web.

Soil and water microorganisms are the primary drivers of this process. google.com Bacteria and fungi have evolved sophisticated enzymatic systems to cleave the stable benzene ring of aromatic compounds derived from lignin and other natural sources like plant phenolics. unesp.brscispace.com The β-ketoadipate pathway, with muconic acid as a central intermediate, is a convergent catabolic route for a wide array of these compounds. osti.govnih.gov By converting diverse aromatic molecules into common intermediates like catechol and protocatechuate and then into muconic acid, microbes efficiently channel carbon into their central metabolism. scispace.com The subsequent conversion of muconic acid into acetyl-CoA and succinyl-CoA integrates this carbon directly into the TCA cycle, where it is used for energy production and biosynthesis. rjlbpcs.com

This biotransformation is not limited to natural compounds. The same pathways are employed to degrade anthropogenic pollutants, effectively incorporating synthetic carbon into natural biogeochemical cycles. nih.govfrontiersin.org The ubiquity of genes for catechol and protocatechuate cleavage in diverse environments, from soil to marine ecosystems, highlights the importance of this metabolic capability. google.comfrontiersin.org Therefore, the muconic acid pathway is a linchpin in the microbial loop, ensuring the recycling of carbon from complex, recalcitrant aromatic molecules, thereby sustaining ecosystem productivity and health.

The table below outlines the role of the muconic acid pathway in various ecological carbon biotransformation processes.

| Process | Source of Aromatic Compounds | Key Microbial Role | Ecological Outcome |

| Lignin Degradation | Plant Biomass | Fungi and Bacteria break down lignin polymers into smaller aromatic units. | Release of carbon from recalcitrant biomass for microbial growth. rsc.org |

| Humic Substance Turnover | Soil Organic Matter | Soil microbes metabolize humic and fulvic acids. | Mineralization of soil carbon and nutrient cycling. unesp.br |

| Pollutant Mineralization | Industrial Waste, Petroleum Spills | Diverse bacteria degrade synthetic aromatic compounds. | Detoxification of ecosystems and incorporation of xenobiotic carbon into the food web. nih.govfrontiersin.org |

| Natural Product Catabolism | Plant Phenolics, Tannins | Gut and soil microbes break down plant secondary metabolites. | Facilitates herbivory and nutrient acquisition from plant matter. scispace.com |

Theoretical and Computational Studies in Trans,trans Muconic Acid Research

Metabolic Modeling and Flux Analysis for Biosynthetic Pathways

Metabolic modeling and flux analysis are critical for understanding how native and engineered metabolic networks can be harnessed for the production of trans,trans-muconic acid precursors, primarily cis,cis-muconic acid, which is subsequently isomerized. These computational techniques allow for the in-silico prediction of gene knockout and overexpression strategies that redirect carbon flux from central metabolism towards the desired product.

A common focus of these studies is the shikimate pathway, which converts the central metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, a key precursor for aromatic compounds. mdpi.comnih.gov From chorismate or its precursor, 3-dehydroshikimate (DHS), several engineered pathways can lead to cis,cis-muconic acid. mdpi.comtandfonline.com

In-depth analysis of the Escherichia coli metabolic network has been performed to identify genetic modifications that enhance the metabolic flux towards muconic acid. asm.org Using computational methods like RobustKnock, researchers have identified specific gene deletions that channel metabolic intermediates away from competing pathways and towards the muconic acid synthesis pathway. For example, analysis of an E. coli model with 848 reactions and 765 metabolites pinpointed several candidate genes for knockout. asm.org Simulations predicted that deleting these genes could increase the theoretical yield of muconic acid significantly. asm.org Subsequent experimental validation of these in-silico predictions has confirmed improvements in muconic acid production. asm.org

Another powerful computational strategy is the design of a synthetic "metabolic funnel." acs.orgresearchgate.net This approach involves the parallel co-expression of multiple, distinct biosynthetic pathways that converge on a common intermediate. researchgate.net By assimilating precursors from different points in the host's metabolism, this strategy maximizes the net flux towards the target molecule. acs.orgresearchgate.net For instance, combining the established 3-dehydroshikimate-derived route with a pathway proceeding via p-hydroxybenzoate and protocatechuate has been shown to nearly double muconic acid production in E. coli. acs.org

The table below summarizes key gene targets identified through metabolic modeling for enhancing muconic acid production in E. coli.

| Genetic Modification Strategy | Gene Target | Enzyme/Protein | Rationale for Modification | Reference |

| Gene Knockout | pykF, pykA | Pyruvate (B1213749) Kinase | To increase the availability of the precursor phosphoenolpyruvate (PEP). | asm.org |

| Gene Overexpression | tktA | Transketolase | To increase the availability of the precursor erythrose-4-phosphate (E4P). | asm.org |

| Gene Overexpression | aroE, aroL | Shikimate Dehydrogenase, Shikimate Kinase | To enhance flux through the aromatic amino acid pathway towards precursors. | asm.org |

| Gene Overexpression | aroFFBR | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | To increase entry into the shikimate pathway with a feedback-resistant version. | asm.org |

Reaction Mechanism Elucidation and Kinetic Modeling

While much of the biosynthetic focus is on the cis,cis isomer, kinetic modeling has been extensively applied to the chemical conversion of trans,trans-muconic acid, particularly its hydrogenation to adipic acid, a crucial step for producing bio-based polymers like nylon. mdpi.comtandfonline.com Understanding the reaction mechanism and kinetics of this conversion is vital for designing efficient industrial catalysts and reactor systems.

The use of the stable trans,trans isomer for these studies is advantageous as it simplifies the system by excluding the complex isomerization equilibria that occur with cis,cis or cis,trans isomers. mdpi.comaidic.it Detailed kinetic studies have been performed on the hydrogenation of trans,trans-muconic acid over a platinum-on-carbon (Pt/C) catalyst in a slurry reactor. mdpi.comresearchgate.net

To describe the reaction kinetics, a dual-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been successfully developed. mdpi.comunimi.it This model, which assumes hydrogen dissociation on the catalyst surface, provides a good fit for experimental data collected under various temperatures. mdpi.comaidic.it The validated reaction mechanism involves two main steps:

Hydrogenation of trans,trans-muconic acid to a monounsaturated intermediate, trans-2-hexenedioic acid. mdpi.comresearchgate.net

Further hydrogenation of the intermediate to the final product, adipic acid. mdpi.comresearchgate.net

The model also accounts for an equilibrium isomerization of the intermediate with cis-2-hexenedioic acid. mdpi.comresearchgate.net Through robust numerical regression of the experimental data, key kinetic parameters, including rate constants and activation energies, have been calculated, providing the first reference for trans,trans-muconic acid hydrogenation. mdpi.comresearchgate.net

The table below presents a simplified reaction pathway derived from kinetic modeling studies.

| Reaction Step | Reactant(s) | Product(s) | Catalyst/Conditions | Kinetic Model | Reference |

| Step 1: Hydrogenation | trans,trans-Muconic Acid, Hydrogen | trans-2-Hexenedioic Acid | Pt/C, 323-343 K, 4 bar H₂ | LHHW | mdpi.comresearchgate.net |

| Step 2: Isomerization | trans-2-Hexenedioic Acid | cis-2-Hexenedioic Acid | Pt/C, 323-343 K, 4 bar H₂ | LHHW | mdpi.comresearchgate.net |

| Step 3: Hydrogenation | trans-2-Hexenedioic Acid, Hydrogen | Adipic Acid | Pt/C, 323-343 K, 4 bar H₂ | LHHW | mdpi.comresearchgate.net |

Computational Design of Enzymes and Pathways for Enhanced Production

Computational design plays a pivotal role in engineering both enzymes and entire metabolic pathways for enhanced production of muconic acid. This involves identifying bottlenecks in a pathway, designing novel enzymes with improved activity or specificity, and constructing more efficient routes from central metabolites.

In silico analysis of microbial genomes and metabolic networks is a cornerstone of this approach. As mentioned previously, genome-scale models of E. coli have been used to identify non-obvious gene knockout targets that redirect metabolic flux towards muconic acid. asm.org This rational, model-driven approach is more efficient than random screening.